2-Bromo-4'-(thiomethyl)benzophenone
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Overview
Description
2-Bromo-4’-(thiomethyl)benzophenone is an organic compound with the molecular formula C14H11BrOS. It is a derivative of benzophenone, where the phenyl ring is substituted with a bromine atom at the 2-position and a thiomethyl group at the 4’-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-(thiomethyl)benzophenone typically involves the bromination of 4’-(thiomethyl)benzophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 2-position .
Industrial Production Methods
On an industrial scale, the production of 2-Bromo-4’-(thiomethyl)benzophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4’-(thiomethyl)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products
Substitution: Corresponding substituted benzophenone derivatives.
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxybenzophenone derivatives.
Scientific Research Applications
2-Bromo-4’-(thiomethyl)benzophenone is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Materials Science: In the development of novel materials with specific properties.
Medicinal Chemistry: As a precursor for the synthesis of potential pharmaceutical compounds.
Chemical Biology: In the study of biological systems and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Bromo-4’-(thiomethyl)benzophenone involves its interaction with specific molecular targets, depending on the context of its application. For instance, in organic synthesis, it acts as a reactive intermediate that undergoes various chemical transformations. In medicinal chemistry, it may interact with biological macromolecules such as proteins or nucleic acids, modulating their function through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2’-(thiomethyl)benzophenone
- 2-Bromo-4’-(methylthio)benzophenone
- 2-Chloro-4’-(thiomethyl)benzophenone
Uniqueness
2-Bromo-4’-(thiomethyl)benzophenone is unique due to the specific positioning of the bromine and thiomethyl groups, which confer distinct chemical reactivity and properties compared to its analogs. This unique substitution pattern allows for selective reactions and applications that may not be achievable with other similar compounds .
Properties
IUPAC Name |
(2-bromophenyl)-(4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrOS/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOVUBRJPDZRAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101232033 |
Source
|
Record name | Methanone, (2-bromophenyl)[4-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101232033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-33-8 |
Source
|
Record name | Methanone, (2-bromophenyl)[4-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (2-bromophenyl)[4-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101232033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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